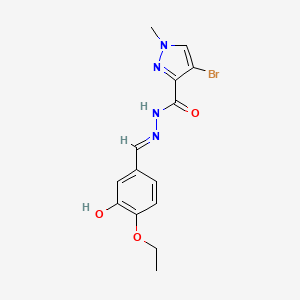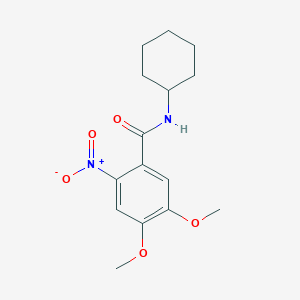
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide, also known as DCEAA, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DCEAA belongs to the family of N-acylarylhydrazones, which have been found to exhibit various biological activities such as anti-inflammatory, analgesic, and anticonvulsant effects.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide is not fully understood. However, it has been proposed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide acts by inhibiting the cyclooxygenase enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds that play a role in inflammation and pain. N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has also been found to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has been found to have various biochemical and physiological effects. In a study conducted by Al-Majed et al., N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide was found to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase in rats. The study also showed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a protective effect against oxidative stress-induced tissue damage in rats. Another study conducted by Al-Tamimi et al. found that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a significant effect on the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with a good yield. N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has also been found to exhibit potent biological activities, making it a promising compound for drug development. However, there are also some limitations to using N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide in lab experiments. The mechanism of action of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide is not fully understood, which makes it difficult to predict its effects on different biological systems. Additionally, N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has not been extensively studied in humans, which makes it difficult to determine its safety and efficacy.
Direcciones Futuras
For research on N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide could focus on elucidating its mechanism of action, identifying new therapeutic targets, and determining its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide involves the reaction between cyclohexanone and 3,4-diethoxybenzaldehyde in the presence of hydrazine hydrate. The resulting product is then acylated with acetic anhydride to form N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide. This method has been optimized to yield a high purity product with a good yield.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide has been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. In a study conducted by Al-Majed et al., N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide was found to have a significant antinociceptive effect in mice. The study also showed that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a dose-dependent anti-inflammatory effect in rats. Another study conducted by Al-Tamimi et al. found that N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide had a potent anticonvulsant effect in mice.
Propiedades
IUPAC Name |
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-3-21-16-11-10-14(12-17(16)22-4-2)13-18(20)19-15-8-6-5-7-9-15/h10-12,15H,3-9,13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNXROAMNDPMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2CCCCC2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(3,4-diethoxyphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-1-[(2,4,5-trichlorophenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B5799712.png)
![2-{[4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-(4-pyridinylmethyl)acetamide](/img/structure/B5799716.png)
![2-[(4-isobutoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5799729.png)



![3-{[(benzylthio)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5799760.png)


![4-({5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5799782.png)


![N-{3-[(3-bromophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5799818.png)
![5-[(1,3-benzodioxol-5-ylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5799832.png)